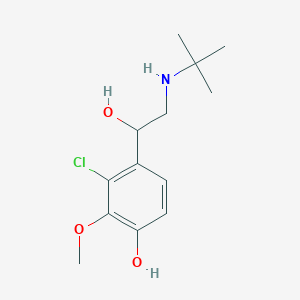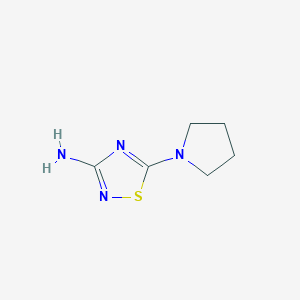
5-(吡咯烷-1-基)-1,2,4-噻二唑-3-胺
描述
The compound “5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from these precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .科学研究应用
抗癌应用
研究表明,5-(吡咯烷-1-基)-1,2,4-噻二唑-3-胺的衍生物在抗癌活性方面具有潜力。例如,Abdo 和 Kamel (2015) 的一项研究合成了一系列与 1,3,4-噻二唑相关的化合物,并评估了它们的体外抗癌活性。其中一些化合物对各种人类癌细胞系表现出显着的细胞毒性,突出了噻二唑衍生物在癌症治疗中的潜力 (Abdo & Kamel, 2015).
结构和光谱分析
Dani 等人 (2013) 的研究涉及各种噻二唑化合物的合成和表征,包括结构和光谱分析。这些研究有助于更深入地了解噻二唑衍生物的分子结构和性质,这对于它们在各个科学领域的应用至关重要 (Dani et al., 2013).
催化活性
Şerbetçi (2013) 的一项研究探索了合成含有 5-(吡啶-4-基)-1,3,4-噻二唑-2-胺的新型钌配合物。这些配合物在转移氢化反应中表现出催化活性,展示了噻二唑衍生物在催化中的潜力 (Şerbetçi, 2013).
抗菌活性
Bayrak 等人 (2009) 的另一项研究从异烟酸肼出发合成了新的 1,2,4-三唑,包括噻二唑的衍生物,并评估了它们的抗菌活性。结果表明,这些化合物表现出良好或中等的抗菌活性 (Bayrak et al., 2009).
构象研究
Strzemecka (2007) 的研究重点是烯丙基-(5-吡啶-2-基-[1,3,4]噻二唑-2-基)-胺的构象方面,提供了对这类化合物分子行为的见解,这对于理解它们的反应性和与生物靶标的相互作用很有价值 (Strzemecka, 2007).
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring is known for its versatility in drug discovery, often contributing to the stereochemistry and three-dimensional coverage of molecules . This compound may interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and modulation of enzyme activity.
Cellular Effects
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds containing the pyrrolidine ring have been shown to modulate the activity of proteins involved in cell signaling, such as G protein-coupled receptors This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic pathways
Molecular Mechanism
The molecular mechanism of action of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine involves its interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the pyrrolidine ring can interact with the active sites of enzymes, altering their activity . Additionally, 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine may influence gene expression by binding to regulatory proteins or DNA sequences, thereby modulating transcriptional activity. Understanding these molecular interactions is essential for elucidating the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine may change over time due to factors such as stability and degradation. The compound’s stability can influence its long-term effects on cellular function. For instance, degradation products may have different biological activities compared to the parent compound . Long-term studies in vitro and in vivo are necessary to assess the temporal effects of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in potential therapeutic applications. Studies in animal models can provide valuable insights into the threshold effects and toxicity of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine.
Metabolic Pathways
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The pyrrolidine ring can undergo metabolic transformations, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety. Investigating the specific enzymes and cofactors involved in the metabolism of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine is essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine within different tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Investigating the subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-pyrrolidin-1-yl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-6(11-9-5)10-3-1-2-4-10/h1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOBTVVERAOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



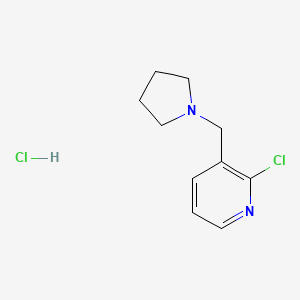

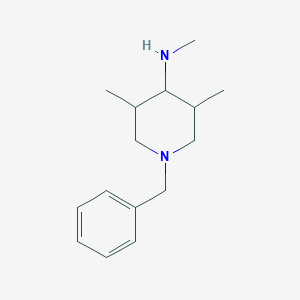
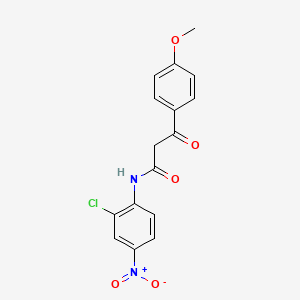
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)


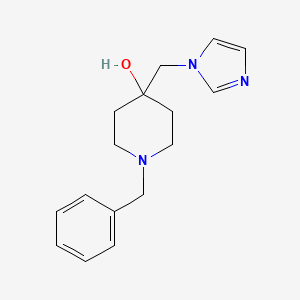
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)

